molecular formula C13H16N2O6S B1220468 6-Sulfatoxymelatonin CAS No. 2208-40-4

6-Sulfatoxymelatonin

Cat. No.: B1220468
CAS No.: 2208-40-4
M. Wt: 328.34 g/mol
InChI Key: QQEILXDLZRLTME-UHFFFAOYSA-N
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Description

6-Sulfatoxymelatonin is a primary metabolite of melatonin, a hormone produced by the pineal gland in the brain. Melatonin plays a crucial role in regulating circadian rhythms, which are the body’s internal clock mechanisms that dictate sleep-wake cycles. This compound is excreted in urine and is often used as a biomarker to measure melatonin production in the body .

Mechanism of Action

Target of Action

6-Sulfatoxymelatonin is a primary metabolite of melatonin, a hormone that plays a crucial role in regulating the body’s circadian rhythm . The primary targets of this compound are the same as those of melatonin, which include various physiological processes such as sleep regulation, mood modulation, and immune system function .

Mode of Action

This compound, like melatonin, interacts with its targets to influence various biological processes. For instance, it has been suggested that an increase in urinary this compound could be an indicator of serotonin uptake blockade . This implies that this compound might play a role in modulating serotonin levels, which can have significant effects on mood and sleep patterns .

Biochemical Pathways

The circadian rhythm of melatonin and its metabolite this compound in urine is a defining feature of the suprachiasmatic nucleus (SCN) function, the body’s endogenous oscillatory pacemaker . This rhythm influences various biochemical pathways and their downstream effects. For instance, the circadian hormone melatonin has anticancer properties, and prior studies suggest a positive association between low melatonin and prostate cancer risk .

Pharmacokinetics

The pharmacokinetics of this compound is closely related to that of melatonin. Melatonin displays a short blood half-life and a fast turnover, undergoing high first-pass hepatic metabolism . More than 80% of endogenous melatonin is excreted in the urine as this compound . The bioavailability of oral melatonin, from which this compound is derived, is approximately 15% .

Result of Action

The action of this compound can result in various molecular and cellular effects. For instance, an increase in this compound correlated to a decrease in Beck Depression Inventory score evaluated on day 45 . This suggests that this compound might have a role in mitigating depressive symptoms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, misalignment between the environment and one’s circadian system, such as in the case of jet lag, can have myriad negative effects on physical and mental health, mental and physiological performance, and sleep . In such cases, the circadian system adjusts only 0.5-1.0 h per day to a shifted light-dark and sleep-wake schedule . This suggests that environmental factors like light exposure and sleep patterns can significantly influence the action of this compound.

Biochemical Analysis

Biochemical Properties

6-Sulfatoxymelatonin is involved in various biochemical reactions. It is primarily formed in the liver through the sulfation of melatonin by sulfotransferase enzymes. This compound interacts with several biomolecules, including enzymes and proteins involved in melatonin metabolism. For instance, sulfotransferase enzymes catalyze the transfer of a sulfate group to melatonin, resulting in the formation of this compound .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it modulates the activity of antioxidant enzymes and the immune system. Additionally, this compound has been linked to the regulation of circadian rhythms, impacting cellular functions such as sleep-wake cycles and metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to melatonin receptors, influencing their activity and downstream signaling pathways. This binding can lead to changes in gene expression and enzyme activity, contributing to its effects on circadian rhythms and cellular metabolism. Additionally, this compound may inhibit or activate certain enzymes, further modulating its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, the excretion of this compound in urine exhibits biological variation, with levels decreasing with age. This variation indicates that repeated measurements are necessary to accurately assess its effects over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that varying dosages can lead to different threshold effects, as well as potential toxic or adverse effects at high doses. For instance, animal models have demonstrated that melatonin supplementation, which leads to increased levels of this compound, can influence depressive-like behavior and other physiological processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it is formed through the sulfation of melatonin by sulfotransferase enzymes. This compound can also interact with other enzymes and cofactors involved in melatonin metabolism, affecting metabolic flux and metabolite levels. For example, it has been shown to influence the levels of other melatonin metabolites, such as 6-hydroxymelatonin .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. For instance, the ATP-binding cassette G2 (ABCG2) transporter plays a key role in the biodistribution of this compound. This transporter affects the bioavailability, tissue accumulation, and secretion of this compound into various tissues, including the small intestine and kidney .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, it has been shown to localize in the cytoplasm and interact with various cellular components, affecting its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-Sulfatoxymelatonin typically involves the enzymatic conversion of melatonin. Melatonin undergoes hydroxylation to form 6-hydroxymelatonin, which is then sulfated to produce this compound. This process can be catalyzed by enzymes such as cytochrome P450 monooxygenases and sulfotransferases .

Industrial Production Methods: Industrial production of this compound is less common due to its specific biological role and the complexity of its synthesis. it can be produced in laboratory settings using high-throughput liquid chromatography with tandem mass spectrometry (LC-MS/MS) for quantification and validation .

Chemical Reactions Analysis

Types of Reactions: 6-Sulfatoxymelatonin primarily undergoes metabolic reactions rather than traditional chemical reactions. These include:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    6-Hydroxymelatonin: An intermediate in the synthesis of 6-Sulfatoxymelatonin.

    N-Acetylserotonin: A precursor to melatonin.

    5-Methoxytryptamine: Another melatonin metabolite.

Uniqueness: this compound is unique in its role as a reliable biomarker for melatonin

Properties

IUPAC Name

[3-(2-acetamidoethyl)-5-methoxy-1H-indol-6-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6S/c1-8(16)14-4-3-9-7-15-11-6-13(21-22(17,18)19)12(20-2)5-10(9)11/h5-7,15H,3-4H2,1-2H3,(H,14,16)(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEILXDLZRLTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176576
Record name 6-Sulfatoxymelatonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2208-40-4
Record name 6-Sulfatoxymelatonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2208-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Sulfatoxymelatonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Sulfatoxymelatonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-SULFATOXYMELATONIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XS8Z7GXT5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 6-Sulfatoxymelatonin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041815
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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